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Compound of Interest

Compound Name: Caftaric Acid

Cat. No.: B190713

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound
found in various plants, most notably in grapes and wine. Its antioxidant properties and
potential health benefits have made it a subject of interest in phytochemical and
pharmacological research. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the unambiguous structural elucidation and confirmation of natural
products like caftaric acid. This application note provides a detailed protocol for the acquisition
and interpretation of 1D and 2D NMR data to confirm the structure of caftaric acid.

Data Presentation

The structural confirmation of caftaric acid relies on the precise assignment of proton (*H) and
carbon (13C) signals in its NMR spectra. The data presented below was acquired in Deuterated
Dimethyl Sulfoxide (DMSO-ds), a common solvent for polar natural products.

'H NMR Data

The H NMR spectrum of caftaric acid exhibits characteristic signals for both the caffeic acid
and tartaric acid moieties. The vinylic protons of the caffeic acid portion show a large coupling
constant, indicative of a trans configuration.
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)

H-7 7.64 d 16.0

H-2' 7.25 d 29

H-6' 7.17 dd 8.2,2.2

H-5' 6.96 d 8.2

-8 6.41 d 16.0

H-2 5.31 d 29

H-3 457 d 22

Table 1: *H NMR (400 MHz, DMSO-de) chemical shifts and coupling constants for caftaric
acid.[1]

13C NMR Data

The 13C NMR spectrum provides complementary information, showing distinct signals for the
carbonyl carbons, aromatic carbons, and the aliphatic carbons of the tartaric acid backbone.
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Carbon Assignment Chemical Shift (3, ppm)
C-4' 150.0
c-7 148.0
C-3 147.5
c-1' 126.5
C-6' 124.2
c-2' 117.6
C-5' 117.6
C-8 115.5
C-9' 166.0
C-1 171.0
C-4 170.5
C-2 73.0
C-3 72.5

Table 2: 13C NMR (100 MHz, DMSO-de) chemical shifts for caftaric acid.[1][2]

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Weighing: Accurately weigh 5-10 mg of purified caftaric acid.

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-ds).

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-ds in a clean, dry vial.
Gentle warming or vortexing can aid dissolution.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field
inhomogeneity.

o Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following experiments are recommended for the complete structural confirmation of
caftaric acid.

e 1H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical
shifts, multiplicities, and integrals of all protons.

13C NMR: Obtain a one-dimensional carbon spectrum with proton decoupling to identify the
chemical shifts of all carbon atoms.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps
differentiate between CH, CHz, and CHs groups. CH and CHs signals will appear as positive
peaks, while CH:z signals will be negative. Quaternary carbons are not observed.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings,
which is essential for identifying adjacent protons and tracing out the spin systems of the
caffeic acid and tartaric acid moieties.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly
bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon
signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations
between protons and carbons that are two or three bonds away. This is particularly useful for
identifying quaternary carbons and piecing together the different fragments of the molecule,
such as the ester linkage between the caffeic acid and tartaric acid units.

Structure Confirmation Workflow
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The following diagram illustrates the logical workflow for the structural confirmation of caftaric
acid using NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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caftaric-acid-structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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